Dehydrostepholidine chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Demethyleneberberine (chloride) is a metabolite of berberine, an isoquinoline alkaloid derived from various plants, including the Chinese herbal drug Cortex Phellodendri . This compound has garnered attention due to its enhanced ability to cross the blood-brain barrier compared to berberine . Demethyleneberberine (chloride) exhibits anti-inflammatory, anti-oxidant, and mitochondrial targeting properties, making it a promising candidate for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Demethyleneberberine (chloride) can be synthesized through the demethylation of berberine. This process involves the removal of a methyl group from berberine, resulting in the formation of demethyleneberberine . The reaction typically requires specific reagents and conditions, such as strong acids or bases, to facilitate the demethylation process.
Industrial Production Methods: In industrial settings, demethyleneberberine (chloride) can be produced by extracting it from the Chinese herbal drug Cortex Phellodendri . This extraction process involves isolating the active components from the plant material, followed by purification and conversion to the chloride form.
Chemical Reactions Analysis
Types of Reactions: Demethyleneberberine (chloride) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize demethyleneberberine (chloride).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of demethyleneberberine (chloride).
Scientific Research Applications
Demethyleneberberine (chloride) has a wide range of scientific research applications, including:
Mechanism of Action
Demethyleneberberine (chloride) exerts its effects through several molecular targets and pathways:
NF-κB Pathway: It inhibits the NF-κB pathway, reducing inflammation and oxidative stress.
AMPK Pathway: The compound activates the AMPK pathway, which plays a crucial role in regulating energy metabolism and cellular homeostasis.
Mitochondrial Targeting: Demethyleneberberine (chloride) targets mitochondria, enhancing their function and protecting against mitochondrial dysfunction.
Comparison with Similar Compounds
Berberine: The parent compound from which demethyleneberberine is derived.
Columbamine: Another metabolite of berberine with distinct pharmacological effects.
Jatrorrhizine: A related isoquinoline alkaloid with different therapeutic applications.
Uniqueness of Demethyleneberberine (chloride): Demethyleneberberine (chloride) stands out due to its superior ability to cross the blood-brain barrier, making it more effective in treating neurological conditions . Additionally, its anti-inflammatory and mitochondrial targeting properties further enhance its therapeutic potential .
Properties
Molecular Formula |
C19H18ClNO4 |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
9,10-dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2,3-diol;chloride |
InChI |
InChI=1S/C19H17NO4.ClH/c1-23-18-4-3-11-7-15-13-9-17(22)16(21)8-12(13)5-6-20(15)10-14(11)19(18)24-2;/h3-4,7-10,22H,5-6H2,1-2H3;1H |
InChI Key |
CUUPIALXJLKAFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)O)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.